
2-Methoxy-2'-methyl-1,1'-biphenyl
Overview
Description
2-Methoxy-2'-methyl-1,1'-biphenyl (C₁₄H₁₄O) is a biphenyl derivative featuring a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 2'-position of the biphenyl scaffold. Such substituted biphenyls are critical intermediates in pharmaceutical synthesis and materials science due to their ability to influence electronic, steric, and solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-2’-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid or ester under mild conditions . The reaction conditions often include a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 2-Methoxy-2’-methyl-1,1’-biphenyl may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group (-OH) or further to a carbonyl group (C=O).
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler biphenyl derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-hydroxy-2’-methyl-1,1’-biphenyl, while substitution could produce various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 2-Methoxy-2’-methyl-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between 2-Methoxy-2'-methyl-1,1'-biphenyl and related biphenyl derivatives:
*Calculated molecular weight based on formula.
Key Observations:
Methoxy-substituted analogs (e.g., binaphthalene derivatives) exhibit steric and electronic modulation critical for catalytic applications . Methyl (-CH₃): Enhances hydrophobicity and steric bulk, as seen in 2-methylbiphenyl (NIST), which is a common scaffold in polymer chemistry . Combined Substituents: The 2-methoxy and 2'-methyl groups in the target compound may create steric hindrance, influencing packing efficiency in solid states and reactivity in cross-coupling reactions.
Fluorine vs. Methoxy :
Fluorine substituents (e.g., 4-ethyl-2-fluoro-1,1'-biphenyl) improve metabolic stability in pharmaceuticals but reduce electron density compared to methoxy groups .
Pharmacological and Industrial Relevance
- Pharmaceuticals: Biphenyl motifs are prevalent in antihypertensive drugs (e.g., Azilsartan).
- Materials Science : Methyl and methoxy substituents modulate thermal stability and optical properties, as seen in binaphthalene-based catalysts .
Biological Activity
2-Methoxy-2'-methyl-1,1'-biphenyl is an organic compound with a biphenyl structure that has garnered attention for its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxy group at the 2' position and a methyl group at the 2 position of the biphenyl framework. This unique configuration may influence its biological interactions and reactivity.
Antioxidant Activity
Research indicates that related compounds in the methoxyphenol family exhibit significant antioxidant properties. For instance, studies on 2-methoxyphenols have demonstrated their ability to scavenge free radicals effectively. The radical-scavenging activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of biphenyl derivatives. For example, a compound structurally similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL . This suggests that this compound may also possess similar properties.
Cytotoxicity Studies
Cytotoxicity assessments using various cancer cell lines have shown that methoxy-substituted biphenyls can exert cytotoxic effects. For instance, the CC50 (concentration causing 50% cytotoxicity) against human submandibular gland tumor cells was determined using the MTT assay, indicating varying levels of effectiveness among different analogs . The structure-activity relationship (SAR) suggests that modifications in the biphenyl structure can enhance or reduce cytotoxicity.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its antioxidant properties may stem from its ability to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage. Additionally, its antimicrobial activity may be linked to disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant efficacy of various methoxy-substituted phenols in polymerization processes. The results indicated that these compounds significantly extended the induction period during polymerization initiated by benzoyl peroxide, demonstrating their potential utility in industrial applications .
Case Study 2: Antimicrobial Activity
In another study focusing on biphenyl derivatives, researchers evaluated their antibacterial properties against clinical isolates of multi-drug resistant strains. The findings revealed that certain analogs exhibited potent antibacterial effects with significant inhibition of biofilm formation at concentrations below their MIC .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methoxybenzaldehyde | Methoxy group on a phenyl ring | Simple aromatic aldehyde used in various syntheses |
3-Methyl-4-methoxybenzaldehyde | Methyl and methoxy groups on adjacent carbons | Enhanced reactivity due to sterics |
2-Methoxyphenylacetaldehyde | Methoxy group on phenyl with an aldehyde | Used in fragrance and flavor industries |
This compound | Methoxy and methyl groups on biphenyl | Potential for diverse biological activities |
Q & A
Q. What are the common synthetic routes for preparing 2-Methoxy-2'-methyl-1,1'-biphenyl, and how do their yields compare?
Basic
Two primary methods are widely used:
- C–H Activation : Catalytic systems involving palladium and silver carbonate enable direct ortho-arylation of methoxy-substituted arenes. For example, iodobenzene derivatives react with anisoles via π-complexation, yielding 71% for 2-methoxy-2',4,5-trimethyl-1,1'-biphenyl under optimized conditions (40 hours, Ag₂CO₃ catalyst) .
- Suzuki-Miyaura Coupling : Arylboronic acids cross-couple with halogenated biphenyl precursors using Pd catalysts. While specific yields for this compound are not reported in the evidence, analogous biphenyl syntheses via Suzuki reactions typically achieve 60–85% yields depending on substituent electronics .
Methodological Insight : Prioritize C–H activation for substrates with directing groups (e.g., methoxy) and Suzuki coupling for pre-functionalized aryl halides.
Q. How can researchers optimize reaction conditions to improve yields of derivatives in cross-coupling reactions?
Advanced
Key variables include:
- Catalyst Selection : Pd(OAc)₂ with bulky phosphine ligands enhances steric control in Suzuki reactions. For C–H activation, Ag salts (e.g., Ag₂CO₃) improve oxidative coupling efficiency .
- Temperature and Time : Elevated temperatures (80–100°C) and extended reaction times (24–48 hours) often increase conversion but may promote side reactions. reports 71% yield after 40 hours at 80°C .
- Solvent Effects : Polar aprotic solvents (DMF, toluene) stabilize intermediates in C–H activation, while aqueous/organic biphasic systems are optimal for Suzuki coupling .
Data Contradiction Note : Longer reaction times (>48 hours) may degrade sensitive methoxy groups; monitor via TLC or in situ spectroscopy.
Q. What spectroscopic techniques are essential for characterizing this compound?
Basic
- ¹H/¹³C NMR : Identify methoxy (δ 3.2–3.8 ppm) and methyl groups (δ 2.3–2.6 ppm). Aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm. confirms structures via detailed NMR assignments .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy.
- IR Spectroscopy : Detects C–O (~1250 cm⁻¹) and aromatic C–H (~3050 cm⁻¹) stretches .
Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent overlap with methoxy signals.
Q. How can discrepancies in NMR data for derivatives across studies be resolved systematically?
Advanced
- Solvent and Concentration Effects : Chemical shifts vary with solvent polarity. Compare data acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
- Impurity Analysis : Side products (e.g., dehalogenated byproducts) may skew integrations. Use preparative HPLC to isolate pure fractions before characterization .
- Reference Standards : Cross-validate with crystallographic data (e.g., X-ray structures in ) to confirm substituent positions .
Q. What strategies address low regioselectivity during C–H activation of methoxy-substituted arenes?
Advanced
- Directing Groups : Introduce temporary directing groups (e.g., pyridine, carbonyl) to steer metalation to the desired ortho position .
- Steric Modulation : Bulky ligands on Pd catalysts (e.g., P(t-Bu)₃) suppress competing para- or meta-functionalization.
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance ortho selectivity by stabilizing transition states via resonance .
Q. How do substituent electronics influence coupling efficiency in biphenyl synthesis?
Advanced
- Electron-Donating Groups (EDGs) : Methoxy groups increase electron density at the aryl ring, accelerating oxidative addition in Suzuki coupling but potentially deactivating C–H bonds in direct arylation.
- Electron-Withdrawing Groups (EWGs) : Halogens or nitro groups improve C–H activation rates but may require harsher conditions for Suzuki reactions.
- Case Study : shows EDGs like methoxy enable 71% yield in C–H activation, while Suzuki reactions with EDG-bearing boronic acids may require lower temperatures to avoid homocoupling .
Q. What purification methods are recommended for isolating this compound?
Basic
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 9:1 to 4:1) to separate biphenyl products from unreacted starting materials .
- Recrystallization : Polar solvents (ethanol/water mixtures) effectively purify crystalline derivatives.
- HPLC : For high-purity requirements (>99%), reverse-phase C18 columns resolve closely eluting impurities .
Q. What mechanistic insights explain the role of silver carbonate in C–H activation protocols?
Advanced
- Oxidant Role : Ag₂CO₃ regenerates active Pd(0) species from Pd(II) intermediates, sustaining catalytic cycles .
- Halide Scavenging : Silver ions sequester iodide byproducts (from aryl iodides), shifting equilibrium toward product formation.
- Side Reaction Mitigation : Excess Ag₂CO₃ minimizes proto-demetalation, a common side reaction in Pd-catalyzed couplings .
Properties
IUPAC Name |
1-methoxy-2-(2-methylphenyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOGLCXULALGJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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